molecular formula C16H17FO3 B5168845 1-Fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene

1-Fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No.: B5168845
M. Wt: 276.30 g/mol
InChI Key: GMDZYUZMOWLWMF-UHFFFAOYSA-N
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Description

1-Fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C16H17FO3 It is a derivative of benzene, featuring a fluorine atom and a methoxyphenoxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

1-Fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxyphenoxypropoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene
  • 1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene

Uniqueness

1-Fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO3/c1-18-15-5-2-3-6-16(15)20-12-4-11-19-14-9-7-13(17)8-10-14/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDZYUZMOWLWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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